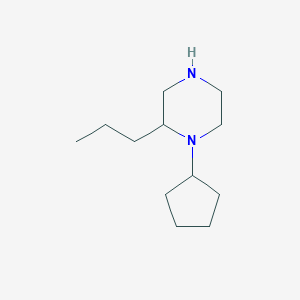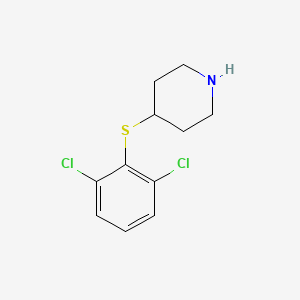
4-(2,6-Dichloro-phenylsulfanyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dichloro-phenylsulfanyl)-piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 2,6-dichlorophenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloro-phenylsulfanyl)-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol and piperidine.
Formation of 2,6-Dichlorophenylsulfanyl Intermediate: 2,6-dichlorophenol is reacted with a suitable thiolating agent, such as thiourea, to form 2,6-dichlorophenylsulfanyl chloride.
Nucleophilic Substitution: The 2,6-dichlorophenylsulfanyl chloride is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Dichloro-phenylsulfanyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorines or to modify the piperidine ring.
Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives or modified piperidine rings.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dichloro-phenylsulfanyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,6-Dichloro-phenylsulfanyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, while the piperidine ring can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,6-Dichlorophenyl)-piperidine: Lacks the sulfanyl group, which may alter its chemical reactivity and biological activity.
4-(2,6-Dichlorophenylsulfanyl)-morpholine: Contains a morpholine ring instead of a piperidine ring, potentially affecting its pharmacological profile.
2,6-Dichlorophenylsulfanyl-ethanol: Features an ethanol group, which can influence its solubility and reactivity.
Uniqueness
4-(2,6-Dichloro-phenylsulfanyl)-piperidine is unique due to the combination of the piperidine ring and the 2,6-dichlorophenylsulfanyl group. This structure imparts specific chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H13Cl2NS |
|---|---|
Molekulargewicht |
262.2 g/mol |
IUPAC-Name |
4-(2,6-dichlorophenyl)sulfanylpiperidine |
InChI |
InChI=1S/C11H13Cl2NS/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 |
InChI-Schlüssel |
GIRVPGIELNQZTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1SC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


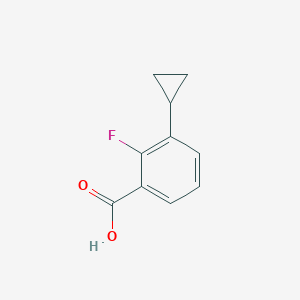
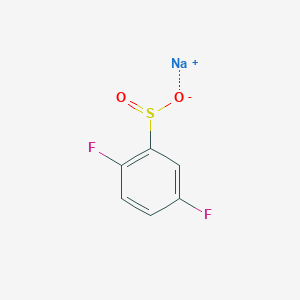
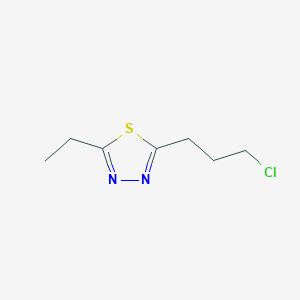

![3-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B13207796.png)

![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)
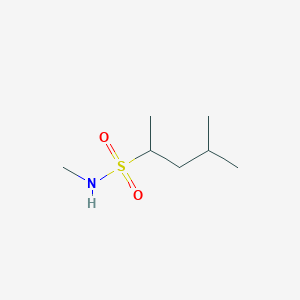

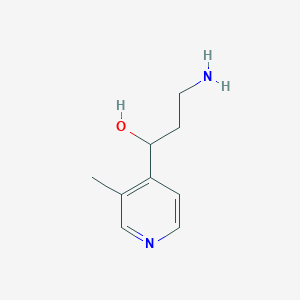
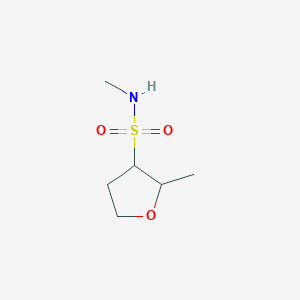
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)
